

Scopoletin Acetate: A Fluorogenic Probe for Esterase Activity

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Compound of Interest

Compound Name: Scopoletin acetate

Cat. No.: B015865

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Application Notes

Scopoletin acetate is a derivative of the naturally occurring coumarin, scopoletin. While scopoletin itself is highly fluorescent, its acetylated form, **scopoletin acetate**, is understood to be non-fluorescent or possess significantly quenched fluorescence. This property makes **scopoletin acetate** a valuable fluorogenic substrate for the detection of esterase activity. Esterases, a broad class of hydrolase enzymes, cleave the acetyl group from **scopoletin acetate**, releasing the highly fluorescent scopoletin. This "off-on" fluorescent response provides a sensitive and direct method for measuring esterase activity in various biological contexts, including in vitro enzyme kinetics, high-throughput screening for enzyme inhibitors, and cellular imaging to assess intracellular esterase activity.

The primary application of **scopoletin acetate** as a fluorescent probe lies in its ability to be a substrate for a range of esterases, including acetylcholinesterases, carboxylesterases, and other non-specific esterases. The enzymatic hydrolysis of **scopoletin acetate** results in a measurable increase in fluorescence intensity, which is directly proportional to the esterase activity. This principle can be applied to:

- Quantify esterase activity: in purified enzyme preparations or complex biological samples like cell lysates and tissue homogenates.

- Screen for enzyme inhibitors: by measuring the reduction in fluorescence signal in the presence of potential inhibitory compounds.
- Visualize intracellular esterase activity: in living cells, providing insights into cellular health, metabolism, and response to various stimuli.

The photophysical properties of the fluorescent product, scopoletin, are pH-dependent. Therefore, it is crucial to perform assays in a well-buffered solution to ensure consistent and reproducible results.

Photophysical and Chemical Properties

The utility of **scopoletin acetate** as a fluorescent probe is defined by the distinct properties of its "off" state (**scopoletin acetate**) and its "on" state (scopoletin) following enzymatic cleavage.

Property	Scopoletin Acetate (Pro-fluorophore)	Scopoletin (Fluorophore)	Reference
Fluorescence	Non-fluorescent / Quenched	Highly fluorescent	General principle for acetylated fluorophores
Excitation Max (λ_{ex})	N/A	~360-390 nm (pH dependent)	[1][2]
Emission Max (λ_{em})	N/A	~450-460 nm (pH dependent)	[1][2]
Quantum Yield (Φ)	N/A	Up to 0.58	[3]
Molar Mass	234.21 g/mol	192.17 g/mol	[4]
Chemical Formula	C ₁₂ H ₁₀ O ₅	C ₁₀ H ₈ O ₄	[4]

Experimental Protocols

Synthesis of Scopoletin Acetate

Scopoletin acetate can be synthesized from scopoletin through a standard acetylation reaction.

Materials:

- Scopoletin
- Acetic anhydride
- Pyridine (or another suitable base)
- Dichloromethane (or another suitable solvent)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Dissolve scopoletin in a suitable solvent such as dichloromethane.
- Add an excess of acetic anhydride and a catalytic amount of pyridine.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Quench the reaction by adding water.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain pure **scopoletin acetate**.

In Vitro Esterase Activity Assay

This protocol describes a general method for measuring esterase activity in a 96-well plate format, suitable for high-throughput screening.

Materials:

- **Scopoletin acetate** stock solution (e.g., 10 mM in DMSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

- Esterase enzyme solution (e.g., purified acetylcholinesterase or cell lysate)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a working solution of **scopoletin acetate** by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10-100 μ M).
- Pipette the enzyme solution into the wells of the microplate. For inhibitor screening, pre-incubate the enzyme with the test compounds.
- Initiate the reaction by adding the **scopoletin acetate** working solution to each well.
- Immediately measure the fluorescence intensity at time zero (Excitation: \sim 360 nm, Emission: \sim 460 nm).
- Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
- Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).
- Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

Cellular Imaging of Intracellular Esterase Activity

This protocol provides a general guideline for visualizing esterase activity in live cells.

Materials:

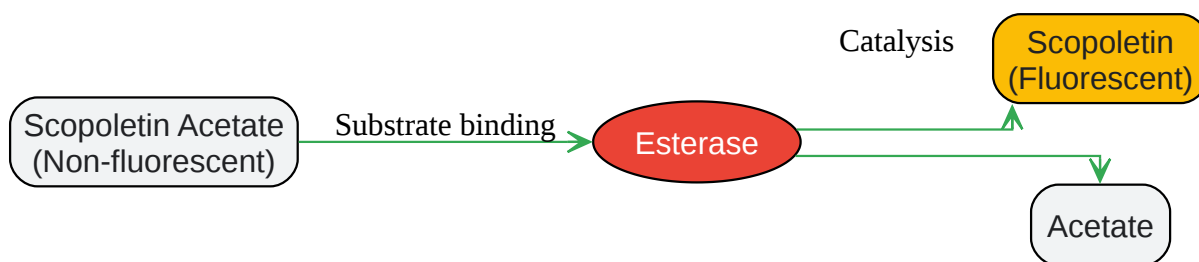
- Cells cultured on glass-bottom dishes or coverslips
- **Scopoletin acetate** stock solution (e.g., 10 mM in DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)

- Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for scopoletin)

Procedure:

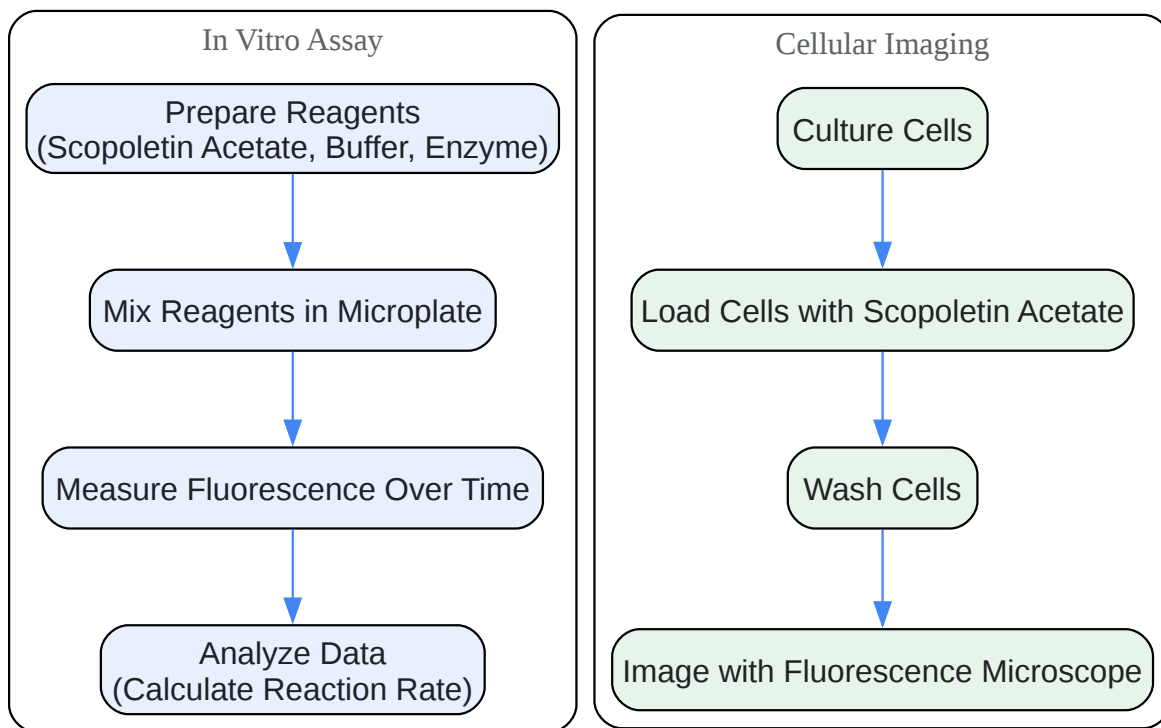
- Grow cells to the desired confluency.
- Prepare a loading solution by diluting the **scopoletin acetate** stock solution in serum-free cell culture medium to a final concentration of 1-10 μM .
- Wash the cells once with warm PBS.
- Replace the PBS with the **scopoletin acetate** loading solution and incubate for 15-30 minutes at 37°C.
- Wash the cells twice with warm PBS to remove excess probe.
- Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.
- Image the cells using a fluorescence microscope.

Visualizations



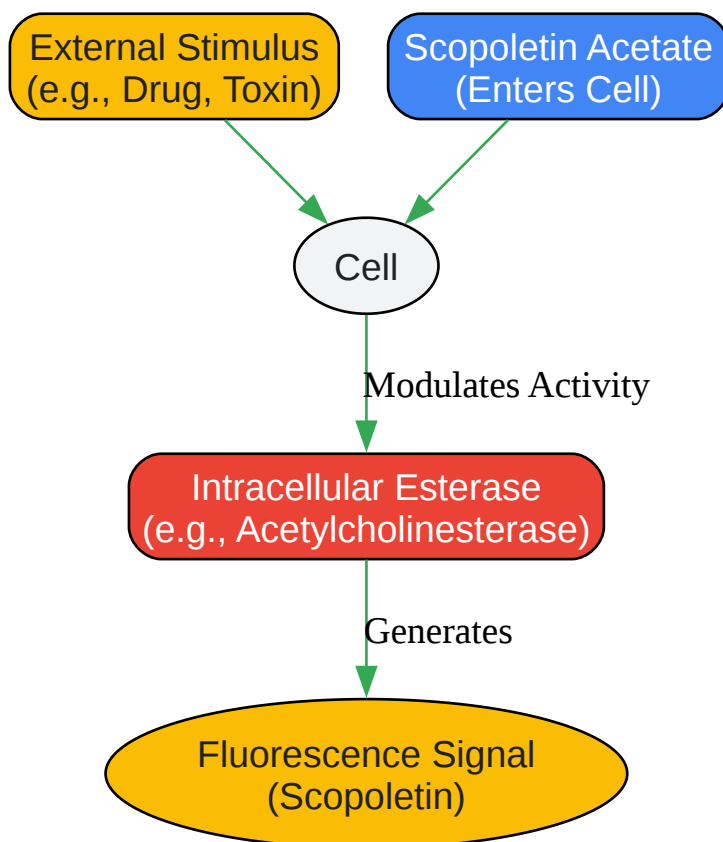
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Caption: Enzymatic conversion of non-fluorescent **scopoletin acetate** to fluorescent scopoletin.



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Caption: General experimental workflows for in vitro and cellular assays.



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Caption: Conceptual pathway for monitoring cellular esterase activity modulation.

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